3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Physicochemical characterization Thermal stability Formulation development

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one (CAS 2140326-65-2) is a polysubstituted 1,8-naphthyridin-2-one derivative bearing a reactive bromine at position 3 and three methyl groups at positions 5, 6, and 7. With a molecular formula of C11H11BrN2O and a molecular weight of 267.12 g/mol, this compound is commercially available as a research-grade building block (purity ≥95%) from multiple vendors including Sigma-Aldrich (Life Chemicals Inc.).

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 2140326-65-2
Cat. No. B1384012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
CAS2140326-65-2
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C
InChIInChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15)
InChIKeyNGLFVMKTIYMDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one (CAS 2140326-65-2): Core Scaffold for Heterocyclic Library Synthesis


3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one (CAS 2140326-65-2) is a polysubstituted 1,8-naphthyridin-2-one derivative bearing a reactive bromine at position 3 and three methyl groups at positions 5, 6, and 7 . With a molecular formula of C11H11BrN2O and a molecular weight of 267.12 g/mol, this compound is commercially available as a research-grade building block (purity ≥95%) from multiple vendors including Sigma-Aldrich (Life Chemicals Inc.) . The 1,8-naphthyridin-2-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives investigated as kinase inhibitors [1], antibacterial agents [2], and sphingomyelin synthase inhibitors .

Why 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one Cannot Be Replaced by Simpler Naphthyridinone Analogs


Generic substitution within the 1,8-naphthyridin-2-one class is precluded by the synergistic contribution of two orthogonal structural features present in this compound: the 3-bromo leaving group enables Pd-catalyzed cross-coupling diversification (Buchwald-Hartwig, Suzuki, Sonogashira), while the 5,6,7-trimethyl substitution pattern alters both lipophilicity and the electronic character of the heterocyclic core [1]. The non-brominated analog 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one (CAS 69587-89-9) lacks the synthetic handle for C–N or C–C bond formation at position 3. Conversely, the unsubstituted 3-bromo-1,8-naphthyridin-2(1H)-one (CAS 56247-28-0) is significantly more polar (LogP ~1.53 ) and lacks the steric and electronic modulation provided by the three methyl groups. The compound's predicted boiling point (439.7±45.0 °C ) is approximately 79 °C higher than that of the non-methylated analog (~360 °C ), reflecting substantial differences in intermolecular interactions that impact formulation and storage considerations.

Quantitative Differentiation Evidence for 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one


Predicted Boiling Point Elevation Relative to Non-Methylated 3-Bromo Analog

The target compound exhibits a substantially higher predicted boiling point (439.7±45.0 °C ) compared to 3-bromo-1,8-naphthyridin-2(1H)-one (360.4±52.0 °C ), a difference of approximately 79 °C. This elevation is attributable to the three methyl substituents at positions 5, 6, and 7, which increase molecular weight (267.12 vs. 225.04 g/mol) and enhance van der Waals interactions. The predicted density is also lower (1.513±0.06 g/cm³ vs. 1.82±0.1 g/cm³ for the non-methylated analog ), consistent with the steric effect of the trimethyl substitution disrupting crystal packing.

Physicochemical characterization Thermal stability Formulation development

Synthetic Diversification Potential: 3-Bromo Handle Enables Cross-Coupling Chemistry Absent in Non-Halogenated Trimethyl Analog

The 3-bromo substituent on the 1,8-naphthyridin-2-one scaffold serves as a reactive site for Pd-catalyzed cross-coupling reactions including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as demonstrated by the successful synthesis of 3-N-substituted derivatives from 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones using functionalized anilines [1]. The non-halogenated analog 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one (CAS 69587-89-9, MW 188.23, C11H12N2O ) lacks this electrophilic center and cannot undergo analogous C–N or C–C bond-forming reactions at position 3 without pre-functionalization.

Medicinal chemistry Parallel synthesis Library generation

Commercially Available Purity Profile Compared with Closest Unsubstituted 3-Bromo Analog

The target compound is available from Sigma-Aldrich (Life Chemicals Inc.) at 95% purity and from LeYan at 97% purity , with MolCore offering NLT 98% purity . In comparison, the unsubstituted 3-bromo-1,8-naphthyridin-2(1H)-one (CAS 56247-28-0) is available from CymitQuimica at only 90% purity , though Fluorochem offers a 98% grade . The target compound thus provides a purity floor of 95% from a Tier-1 supplier (Sigma-Aldrich), which is a meaningful differentiator for laboratories requiring consistent quality without additional purification.

Quality control Procurement specification Reproducibility

Predicted Lipophilicity Differential: Trimethyl Substitution Increases LogP Relative to Unsubstituted 3-Bromo Analog

The 3-bromo-1,8-naphthyridin-2(1H)-one core without methyl substituents has a predicted LogP of approximately 1.53 . The addition of three methyl groups at positions 5, 6, and 7 on the target compound is expected to increase LogP by roughly 1.5–1.8 units based on the fragment contribution of each sp³-hybridized methyl group (+0.5 to +0.6 LogP per methyl in aromatic systems), yielding an estimated LogP of 3.0–3.3. This lipophilicity shift alters the compound's suitability for partitioning into organic phases during extraction and may enhance membrane permeability in cellular assays.

Drug-likeness Permeability SAR studies

Antimalarial Screening Entry Point: Inclusion in Plasmodium falciparum NF54 Primary Bioassay Panel

The compound has been tested in a ChEMBL-curated primary screen against Plasmodium falciparum strain NF54 using a nanoGlo assay at a single concentration of 2 µM with a 72-hour incubation period (ChEMBL Assay ID: CHEMBL4888485) [1]. This demonstrates that the compound has passed initial cheminformatic filters and been selected for experimental evaluation in a disease-relevant phenotypic assay, an entry point not reported for simpler analogs such as 5,6,7-trimethyl-1,8-naphthyridin-2(1H)-one (CAS 69587-89-9) or 6-bromo-1,8-naphthyridin-2(1H)-one (CAS 72754-05-3). The quantitative bioactivity result (percent inhibition or IC₅₀) is not publicly available in the ChEMBL database.

Antimalarial discovery Phenotypic screening Neglected disease

High-Impact Procurement Scenarios for 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one


Focused Library Synthesis via Pd-Catalyzed Cross-Coupling at the C3 Position

Medicinal chemistry teams constructing focused libraries around the 1,8-naphthyridin-2-one scaffold should prioritize this compound for its unique combination of a 3-bromo synthetic handle and 5,6,7-trimethyl substitution. The bromine atom enables Buchwald-Hartwig amination and Suzuki-Miyaura coupling for rapid diversification at position 3, as demonstrated for structurally related 3-bromo-1,8-naphthyridin-2(1H)-ones [1]. The pre-installed trimethyl groups eliminate the need for subsequent alkylation steps and provide a higher LogP starting scaffold (estimated 3.0–3.3) compared to the non-methylated 3-bromo analog (LogP 1.53 ), which may be advantageous for generating compound series with improved cell permeability.

Antimalarial Hit Follow-Up Based on ChEMBL Primary Screening Data

Research groups pursuing antimalarial drug discovery can build upon the compound's inclusion in the ChEMBL-curated Plasmodium falciparum NF54 phenotypic screen at 2 µM [2]. Procuring this exact compound enables direct replication of the screening conditions, dose-response follow-up studies, and structure-activity relationship expansion. The compound's commercial availability from Sigma-Aldrich at 95% purity facilitates rapid initiation of confirmatory studies without the delays associated with custom synthesis.

Physicochemical Reference Standard for Trimethylated Naphthyridinone SAR Studies

The compound can serve as a reference standard in structure-activity relationship campaigns exploring the impact of methyl substitution on naphthyridinone pharmacology. Its predicted boiling point of 439.7±45.0 °C provides a thermal stability benchmark for comparing methylated vs. non-methylated analogs in forced degradation studies, while its predicted density of 1.513±0.06 g/cm³ aids in solid-state characterization and formulation pre-screening.

Quote Request

Request a Quote for 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.